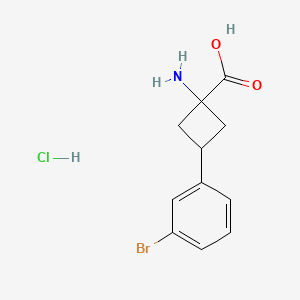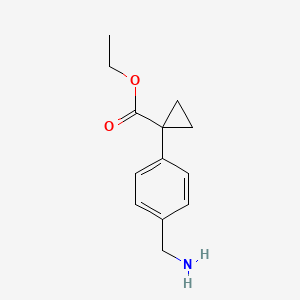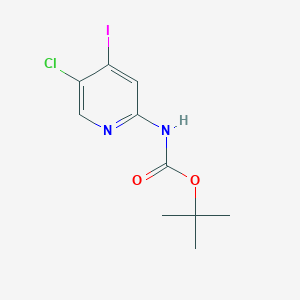
Tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate typically involves the reaction of 5-chloro-4-iodopyridine with tert-butyl carbamate. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The process involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes precise control of temperature, solvent, and reactant concentrations to maximize yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms .
類似化合物との比較
Similar Compounds
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate: Similar in structure but with different substitution patterns on the pyridine ring.
tert-Butyl carbamate: A simpler compound without the pyridine ring, used in various synthetic applications.
特性
分子式 |
C10H12ClIN2O2 |
|---|---|
分子量 |
354.57 g/mol |
IUPAC名 |
tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChIキー |
JZOJQNHWOVOQIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


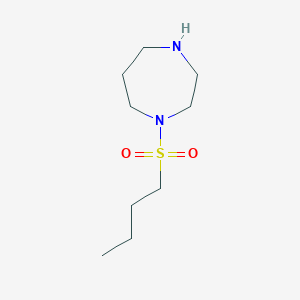
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
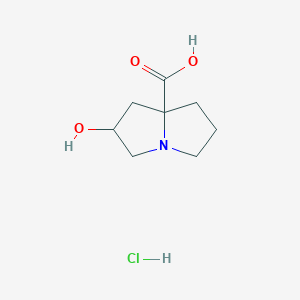
![2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one](/img/structure/B13509525.png)
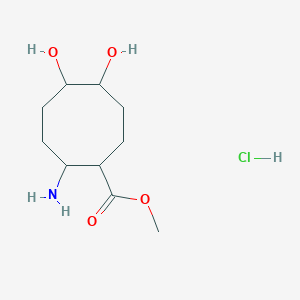
![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)

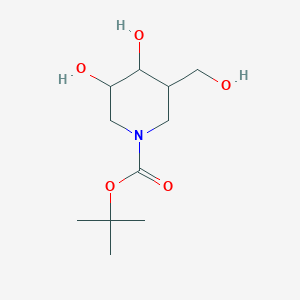
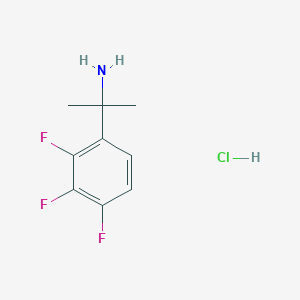
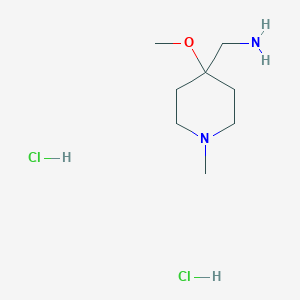
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)

